Methyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, or CINPA1, is a small-molecule inhibitor of the constitutive androstane receptor (CAR). [] CAR is a nuclear receptor that regulates the expression of genes involved in various biological processes, including drug metabolism, energy metabolism, and cell proliferation. [] CINPA1 specifically targets CAR and modulates its activity, making it a valuable tool for studying CAR-mediated pathways and their implications in various physiological and pathological conditions. []
While the provided papers do not describe the synthesis of CINPA1, they do mention its two main metabolites formed in human liver microsomes. [] This information suggests that CINPA1 undergoes metabolic transformations in the liver, potentially involving cytochrome P450 enzymes CYP3A4 and CYP2D6. [] Further investigation is needed to understand the complete synthetic pathway and metabolic fate of CINPA1.
Although the provided papers do not offer a detailed analysis of the molecular structure of CINPA1, docking studies using the CAR ligand-binding domain structure indicate that CINPA1 can bind to the ligand-binding pocket of CAR. [] This interaction likely underlies its ability to inhibit CAR function and disrupt CAR-coactivator interactions. []
CINPA1 acts as a specific inhibitor of the constitutive androstane receptor (CAR). [] It binds to the ligand-binding domain of CAR, effectively reducing CAR-mediated transcription by altering the coregulator recruitment pattern and decreasing CAR occupancy at the promoter regions of its target genes. []
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4